5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUWQBDHQKCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855710 | |
| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206980-45-1 | |
| Record name | 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the chloromethylation of a pyrazolo[4,3-b]pyridine precursor. One common method includes the reaction of pyrazolo[4,3-b]pyridine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrazolo[4,3-b]pyridine core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Neuroprotective Agents
Research indicates that this compound exhibits significant neuroprotective effects by inhibiting phosphodiesterase type 1 (PDE1), which is linked to neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that derivatives of this compound can increase cyclic AMP (cAMP) levels, promoting neuronal survival and function .
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides. These formulations enhance crop yield and protection against pests.
Case Study: Herbicide Development
The compound's ability to interact with specific biological targets has led to its incorporation into herbicides that effectively inhibit weed growth while minimizing harm to crops. This selective action is crucial for sustainable agricultural practices .
Material Science
The compound plays a role in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its unique chemical properties allow for the development of materials with tailored functionalities.
In biochemical studies, this compound is employed in research related to enzyme inhibition and receptor binding. It aids in understanding biological pathways and potential therapeutic targets.
Case Study: Enzyme Inhibition
Studies have shown that this compound inhibits various enzymes involved in cellular signaling pathways. For instance, its inhibition of PDE1 suggests therapeutic applications in treating cognitive disorders .
Analytical Chemistry
This compound is utilized as a standard in various analytical methods, facilitating the accurate detection and quantification of related compounds in complex mixtures.
Application Example: Standardization
In analytical chemistry, this compound serves as a reference standard for calibrating instruments used in the detection of other pyrazole derivatives. This standardization is vital for ensuring accuracy in experimental results .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazolo-pyridine derivatives exhibit diverse biological activities depending on substituent patterns and fused ring systems. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Halogenation : Chlorine or fluorine atoms at specific positions (e.g., C5 or aromatic rings) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Functional Groups : Carboxylic acid (e.g., in ) or methylthio groups (e.g., ) modulate solubility and reactivity.
Anticancer Activity:
- 1H-Pyrazolo[4,3-b]pyridine derivatives (e.g., 3,6-diaryl-substituted analogs) inhibit anaplastic lymphoma kinase (ALK) with IC50 values as low as 1.58 nM. Hydroxyphenyl groups at C6 form critical hydrogen bonds with Lys1150 and Asp1270 residues .
- Pyrazolo[3,4-d]pyrimidines (e.g., ) demonstrate antitumor activity by mimicking purine structures, interfering with DNA synthesis .
CNS Therapeutics:
- 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide () and related compounds act as serotonin-6 receptor ligands, showing promise in treating neurodegenerative disorders .
Anti-Inflammatory and Antimicrobial Activity:
- 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties via COX-2 inhibition , while thieno-pyrimidine hybrids () display antibacterial activity .
Physical and Chemical Properties
- Solubility : Carboxylic acid derivatives (e.g., ) show improved aqueous solubility compared to halogenated analogs .
- Crystallography: Monoclinic crystal systems (e.g., ) with β angles near 96.7° indicate stable packing arrangements .
- Stability : Chloromethyl groups may confer hydrolytic sensitivity, necessitating anhydrous storage conditions .
Biological Activity
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-b]pyridine core with a chloromethyl substituent at the 5-position, which significantly influences its biological properties. The unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and receptor binding, leading to various pharmacological effects. The chloromethyl group is particularly crucial for these interactions, as it enhances the compound's affinity for specific molecular targets.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit potent inhibition of enzymes such as human neutrophil elastase (HNE) and DYRK1A. For instance, one study demonstrated that modifications in the nitrogen positioning within the scaffold led to compounds with IC50 values ranging from 14 to 97 nM against HNE, indicating significant inhibitory potential .
2. Anti-inflammatory Properties
3. Anticancer Activity
This compound has been explored for its anticancer properties. Its structural modifications have led to compounds that selectively inhibit kinases involved in cancer progression. For example, compounds derived from this scaffold have been reported as effective inhibitors of p38 MAP kinase, which plays a critical role in cancer cell signaling .
Case Studies and Research Findings
Synthesis and Modification
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at different positions on the ring structure. This flexibility facilitates the development of analogs with enhanced biological activities.
Q & A
Q. What are the recommended synthetic routes for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with precursor compounds such as pyridine derivatives. For example, sulfonylation reactions using NaH in dry DMF at 0°C with slow addition of intermediates (e.g., 6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine) can yield target compounds . Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., sulfonyl chloride), and purification via column chromatography. Computational modeling of reaction intermediates may also guide condition adjustments.
Q. How is the crystal structure of this compound derivatives determined?
Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Unit cell dimensions : Monoclinic symmetry (e.g., space group, Å, Å, Å, ) .
- Data refinement : factor ≤ 0.046 and factor ≤ 0.118, ensuring accuracy in bond lengths and angles .
- Hydrogen bonding : Critical for stabilizing molecular conformation and validating synthetic products.
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance selectivity of this compound derivatives as kinase inhibitors?
- Substitution patterns : Hydroxyphenyl groups at the 6-position improve binding to kinase active sites (e.g., ALK inhibition with IC = 1.58 nM via hydrogen bonding with Lys1150 and Asp1270) .
- Halogenation : Chlorine or fluorine substitutions at ortho positions increase potency by enhancing hydrophobic interactions .
- Scaffold hybridization : Combining pyrazolo[4,3-b]pyridine with indole or picolinamide moieties improves selectivity for targets like mGlu4 (EC = 43 nM) .
Q. How can researchers resolve discrepancies in biological activity data across assays for pyrazolo[4,3-b]pyridine derivatives?
- Assay standardization : Use consistent cell lines (e.g., A549, MDA-MB-231) and control compounds .
- Data normalization : Account for variations in assay conditions (e.g., ATP concentrations in kinase assays).
- Orthogonal validation : Confirm IC values using alternative methods like fluorescence polarization or surface plasmon resonance .
Q. What in vivo models are suitable for evaluating this compound derivatives in neurological disorders?
- Rodent Parkinson’s disease (PD) models : Compounds like VU0418506 show efficacy via mGlu4 positive allosteric modulation, reducing motor deficits in 6-OHDA-lesioned rats .
- Dosing regimens : Optimize pharmacokinetics (e.g., bioavailability, half-life) using preclinical species (e.g., rodents, dogs) to ensure brain penetration .
Q. How do computational methods guide the design of this compound derivatives?
- Docking studies : Predict binding modes to targets like c-Met kinase using AutoDock or Schrödinger Suite .
- QSAR modeling : Correlate electronic properties (e.g., logP, polar surface area) with anti-proliferative activity (IC ranges: 0.109–0.245 µM) .
Methodological Considerations
- Synthetic challenges : Chloromethyl groups may introduce instability; use inert atmospheres and low temperatures during synthesis .
- Analytical rigor : Combine LC-MS for purity assessment (>95%) with NMR (H/C) and HRMS for structural confirmation .
- Biological assays : Include counter-screens against off-target kinases (e.g., EGFR, VEGFR2) to validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
